molecular formula C23H30O11 B1259321 Hovetrichoside B

Hovetrichoside B

Cat. No.: B1259321
M. Wt: 482.5 g/mol
InChI Key: COCNEZCGILVYSK-NQLQHDPYSA-N
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Description

Hovetrichoside B is a phenolic glycoside belonging to a class of secondary metabolites commonly isolated from plants in the Hovenia genus, particularly Hovenia trichocarpa . These compounds are often associated with bioactivities such as anti-inflammatory, antioxidant, and anticancer properties . This compound is hypothesized to share structural features with its analogs, including β-glycosidic bonds, methoxy groups, and varying sugar units (e.g., glucose, galactose) attached to the aromatic ring .

Properties

Molecular Formula

C23H30O11

Molecular Weight

482.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1S,2R)-3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H30O11/c1-31-16-7-11(3-5-14(16)26)13(9-24)22(12-4-6-15(27)17(8-12)32-2)34-23-21(30)20(29)19(28)18(10-25)33-23/h3-8,13,18-30H,9-10H2,1-2H3/t13-,18+,19+,20-,21+,22+,23-/m0/s1

InChI Key

COCNEZCGILVYSK-NQLQHDPYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

hovetrichoside B

Origin of Product

United States

Comparison with Similar Compounds

The following section compares Hovetrichoside B with structurally and functionally related glycosides, focusing on their chemical profiles, natural sources, and biological activities.

Structural Comparison
Compound Core Structure Sugar Moieties Key Functional Groups Source
This compound (inferred) 3,4,5-trimethoxyphenylpropanoid aglycone Likely β-D-glucopyranosyl/galactopyranosyl Methoxy, hydroxyl Hovenia trichocarpa
Hovetrichoside A 3,4,5-trimethoxyphenylpropanoid β-D-glucopyranosyl-(1→6)-galactopyranosyl Methoxy, β-glycosidic bond Heliciopsis terminalis , Phyllanthus reticulatus
Hovetrichoside C Phenylpropanoid β-D-glucopyranosyl Hydroxyl, glycosidic linkage A. tonkinensis , Erythrina latissima
Hovetrichoside H Ceanothane-type triterpenoid β-D-glucopyranosyl Carboxylic acid, hydroxyl Hovenia dulcis

Key Structural Insights :

  • Hovetrichoside A features a branched disaccharide (glucose-galactose) linked via β-glycosidic bonds, confirmed by HMBC and COSY correlations .
  • Hovetrichoside C has a simpler monosaccharide (glucose) and is associated with low gastrointestinal absorption due to its glycosidic form .
  • Hovetrichoside H diverges structurally, as it is derived from a triterpenoid (ceanothetric acid) rather than a phenylpropanoid, indicating functional versatility within the series .

Activity Highlights :

  • Hovetrichoside A demonstrates potent anticancer activity at low micromolar concentrations, likely due to its ability to activate antioxidant response elements (ARE) .
  • Hovetrichoside H showcases structural adaptability, deriving bioactivity from triterpenoid glycosylation rather than phenolic pathways .
Pharmacokinetic and Toxicity Profiles
  • GI Absorption : All glycosides in this series (A, B, C, H) exhibit low gastrointestinal absorption due to their polar sugar moieties, necessitating targeted delivery systems (e.g., protein encapsulation) for enhanced bioavailability .
  • Toxicity: No direct toxicity data are available, but their natural abundance in traditional medicinal plants implies relatively safe profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hovetrichoside B
Reactant of Route 2
Hovetrichoside B

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